![molecular formula C14H14N2O2 B1271147 2-amino-N-(3-methoxyphenyl)benzamide CAS No. 74699-52-8](/img/structure/B1271147.png)
2-amino-N-(3-methoxyphenyl)benzamide
Overview
Description
“2-amino-N-(3-methoxyphenyl)benzamide” belongs to the class of organic compounds known as alpha amino acid amides . It is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Synthesis Analysis
The synthesis of benzamides, including “2-amino-N-(3-methoxyphenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “2-amino-N-(3-methoxyphenyl)benzamide” is represented by the linear formula C14H14N2O2 . The InChI code for this compound is 1S/C14H14N2O2/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis
The compound “2-amino-N-(3-methoxyphenyl)benzamide” has a molecular weight of 242.28 . It is a solid at room temperature .Scientific Research Applications
Chemical Properties
“2-amino-N-(3-methoxyphenyl)benzamide” is a chemical compound with the CAS Number: 74699-52-8 and a molecular weight of 242.28 . It is a solid at room temperature .
Synthesis
This compound can be synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as base and THF as solvent . The yields for 2,3-Dimethoxybenzamides and 3-acetoxy-2-methylbenzamides were reported to be 43–50% and 40–72% respectively .
Green Chemistry Application
A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives, including “2-amino-N-(3-methoxyphenyl)benzamide”, has been reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Pharmaceutical Applications
Benzamides, including “2-amino-N-(3-methoxyphenyl)benzamide”, are used widely in the pharmaceutical industry . They are found in potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib, diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor, and vyvanse .
Industrial Applications
Amide compounds, including “2-amino-N-(3-methoxyphenyl)benzamide”, are also widely used in industries such as paper, plastic, and rubber . They are also used as an intermediate product in the synthesis of therapeutic agents .
Antiplatelet Activity
Amide derivatives, including “2-amino-N-(3-methoxyphenyl)benzamide”, also show antiplatelet activity .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for “2-amino-N-(3-methoxyphenyl)benzamide” could involve further exploration of its synthesis methods, as well as its potential applications in various industries .
Relevant Papers The relevant papers for “2-amino-N-(3-methoxyphenyl)benzamide” include studies on its synthesis , its role as an inhibitor of poly ADP ribose polymerase (PARP) , and its physical and chemical properties .
properties
IUPAC Name |
2-amino-N-(3-methoxyphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPJJIVWFKEGKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368684 | |
Record name | 2-amino-N-(3-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-methoxyphenyl)benzamide | |
CAS RN |
74699-52-8 | |
Record name | 2-amino-N-(3-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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